

Discovery and Origin of PCTR3

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Compound of Interest

Compound Name: PCTR3

Cat. No.: B3026358

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Discovery: **PCTR3** was identified as part of a novel class of lipid mediators termed "protectin-conjugates in tissue regeneration" (PCTRs). These molecules are endogenously produced and play a crucial role in the resolution phase of inflammation, actively promoting the return to tissue homeostasis. **PCTR3** has been detected in infected mouse spleens, resolving exudates, isolated human spleens, and plasma from septic patients, highlighting its relevance in infectious and inflammatory contexts.^[1] It is also found in both M1 and M2 macrophages differentiated from human monocytes.^[1]

Origin and Biosynthesis: **PCTR3** is a downstream product of the omega-3 fatty acid, docosahexaenoic acid (DHA). Its biosynthesis is a multi-step enzymatic cascade that begins with the oxidation of DHA to 16S,17S-epoxy-protectin. This intermediate is then converted to PCTR1 through the action of glutathione S-transferase. Subsequent enzymatic processing by peptidases leads to the formation of PCTR2 and ultimately **PCTR3**.^{[1][4]} This pathway underscores a direct link between dietary omega-3 fatty acids and the body's intrinsic inflammation resolution programs.

Physicochemical and Quantitative Data

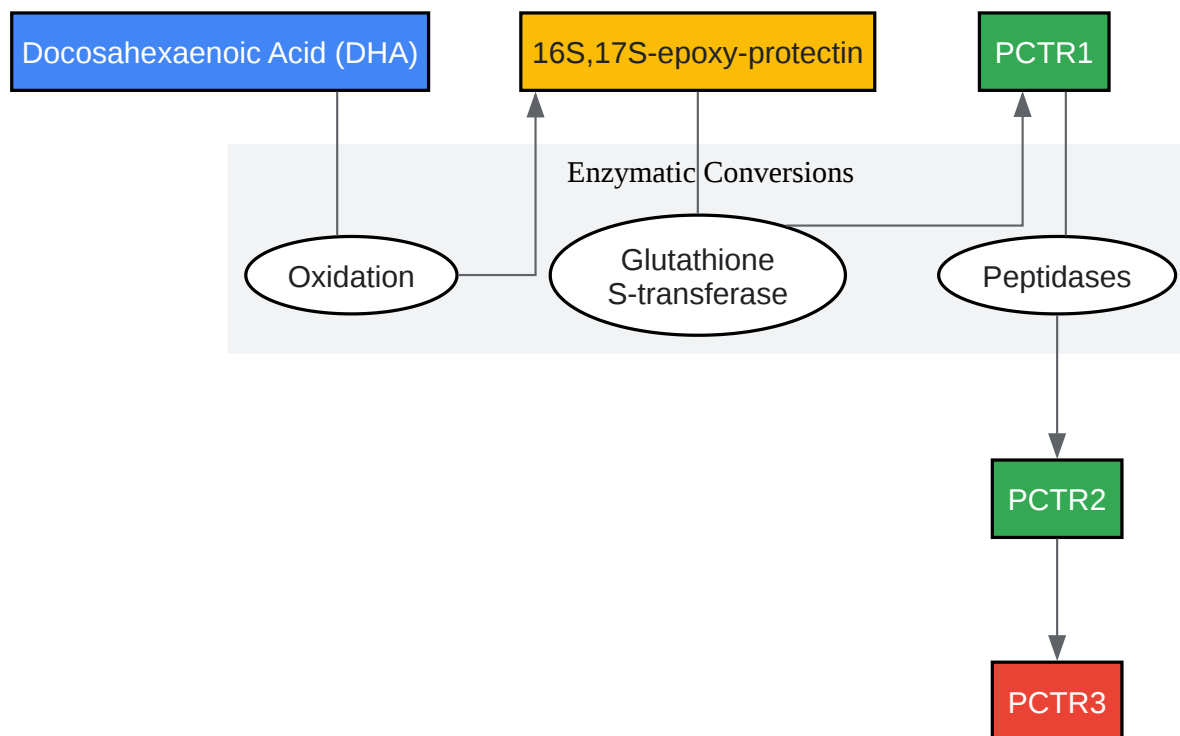
The following table summarizes the key physicochemical properties of **PCTR3**. Currently, quantitative data regarding its concentration in various tissues and biofluids are primarily qualitative ("found in infected mouse spleens") rather than presented in precise molar concentrations in the available literature.^[1]

Property	Value	Reference
Full Name	Protein Conjugates in Tissue Regeneration 3	[1]
CAS Number	1810710-69-0	[1]
Molecular Formula	C ₂₅ H ₃₇ NO ₅ S	[1]
Molecular Weight	463.6 g/mol	[1]
UV Maxima (λ _{max})	282, 293 nm	[1]
Solubility (Ethanol)	1 mg/ml	[1]
Solubility (DMSO)	50 mg/ml	[1]
Storage Temperature	-80°C	[1]

Signaling and Biological Function

PCTRs, including **PCTR3**, are classified as specialized pro-resolving mediators (SPMs). Their primary role is to actively terminate inflammatory responses and promote tissue repair, preventing the damaging effects of chronic inflammation. While the specific receptor for **PCTR3** has not been definitively characterized in the reviewed literature, SPMs generally act via G-protein coupled receptors (GPCRs). Their actions involve downregulating pro-inflammatory signals (like TNF-α) and upregulating anti-inflammatory and pro-resolving molecules (like interferon-γ).[4] The general mechanism involves regulating the activity of immune cells, such as neutrophils and macrophages, to clear apoptotic cells and debris, and to initiate tissue regeneration programs.

Below is a diagram illustrating the biosynthetic origin of **PCTR3** from its precursor, DHA.



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Biosynthetic pathway of **PCTR3** from DHA.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of PCTRs are crucial for research in this area. The following outlines the key methodologies based on cited literature.

Total Synthesis of PCTR Analogs

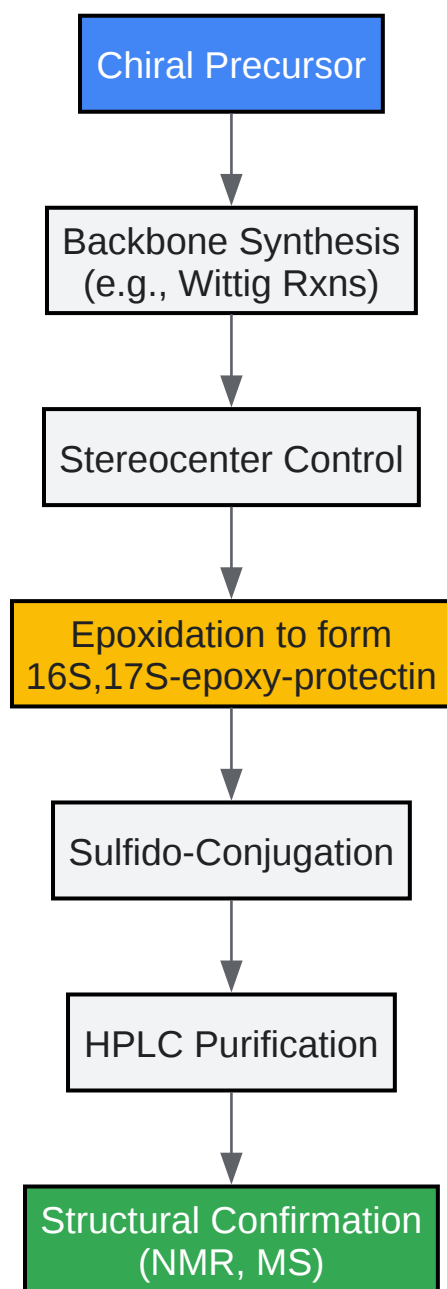
The total synthesis of PCTRs, as described by Rodriguez and Spur (2015), provides a foundational method for obtaining these molecules for research purposes. While the specific synthesis of **PCTR3** is part of a larger family, the general workflow is applicable.

Objective: To chemically synthesize pro-resolving protectin sulfido-conjugates.

Workflow:

- **Starting Material:** A suitable chiral precursor derived from a commercially available starting material (e.g., a protected sugar or other chiral pool molecule).
- **Chain Elongation:** Stepwise addition of carbon units using standard organic chemistry reactions (e.g., Wittig reactions, Grignard reactions) to build the polyunsaturated fatty acid backbone.
- **Stereocenter Control:** Careful control of stereochemistry at key positions (e.g., the 16S, 17S epoxy group) using stereoselective reagents and reactions.
- **Epoxidation:** Formation of the 16S, 17S-epoxy-protectin intermediate.
- **Conjugation:** Opening of the epoxide ring with a glutathione or cysteine-glycine precursor, followed by enzymatic or chemical steps to yield the final PCTR molecule.
- **Purification and Characterization:** Purification of the final product using High-Performance Liquid Chromatography (HPLC). Characterization and structural confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The logical workflow for this process is visualized below.



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